molecular formula C11H17N3OS2 B11190142 (5E)-3-ethyl-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-ethyl-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11190142
M. Wt: 271.4 g/mol
InChI Key: KBEYYNMHHDIIHQ-CMDGGOBGSA-N
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Description

(5E)-3-ethyl-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methylpiperazine with an appropriate thiazolidinone precursor. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acetic acid or p-toluenesulfonic acid can be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as sodium borohydride.

    Substitution: The ethyl and methylpiperazine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride; usually performed in ethanol or methanol at low temperatures.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine: A simpler structure with potential antimicrobial activity.

    Thiazolidinone derivatives: Various derivatives with diverse biological activities.

Uniqueness

(5E)-3-ethyl-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H17N3OS2

Molecular Weight

271.4 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(4-methylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H17N3OS2/c1-3-14-10(15)9(17-11(14)16)8-13-6-4-12(2)5-7-13/h8H,3-7H2,1-2H3/b9-8+

InChI Key

KBEYYNMHHDIIHQ-CMDGGOBGSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\N2CCN(CC2)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN2CCN(CC2)C)SC1=S

Origin of Product

United States

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